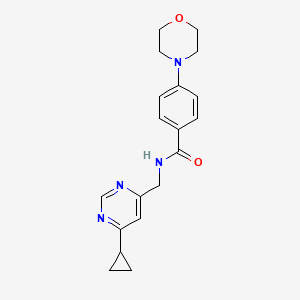

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)23-7-9-25-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFHMIQKIHAULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropylpyrimidine moiety: This can be achieved through a cyclization reaction involving appropriate precursors.

Attachment of the morpholine ring:

Formation of the benzamide group: The final step involves the coupling of the cyclopropylpyrimidine-morpholine intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Data Table 1: Synthetic Routes and Yields

-

Step 1 : Cyclopropane substitution at the pyrimidine C6 position occurs via S<sub>N</sub>Ar using cyclopropylamine under thermal conditions .

-

Step 2 : The benzamide moiety is introduced via carbodiimide-mediated coupling (HATU/DIPEA) .

-

Step 3 : Morpholine is installed via Buchwald-Hartwig amination under palladium catalysis .

Functional Group Transformations

The pyrimidine ring and benzamide group participate in distinct reactions:

Pyrimidine Ring Reactivity

-

Electrophilic Substitution : The C4 methyl group undergoes bromination (NBS, AIBN, CCl<sub>4</sub>) to yield 4-bromomethyl derivatives for further functionalization .

-

Nucleophilic Attack : The pyrimidine nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to form quaternary ammonium salts .

Benzamide Group Reactivity

-

Hydrolysis : Under acidic conditions (HCl, 110°C), the amide bond cleaves to generate 4-morpholinobenzoic acid and the amine intermediate .

-

Reduction : LiAlH<sub>4</sub> reduces the amide to a secondary amine (N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzylamine) .

Cross-Coupling Reactions

The pyrimidine core supports Pd-catalyzed cross-coupling:

Hydrolysis and Stability Studies

Stability under physiological conditions is critical for pharmacological applications:

Data Table 3: Hydrolysis Kinetics

| Condition | Half-Life (h) | Degradation Product | Reference |

|---|---|---|---|

| pH 1.2 (HCl, 37°C) | 2.5 | 4-Morpholinobenzoic acid | |

| pH 7.4 (PBS, 37°C) | 48 | Minimal degradation |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study: In Vitro Efficacy

A study reported that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis indicated that modifications on the morpholine ring significantly enhanced anticancer activity, suggesting that the morpholine moiety plays a crucial role in binding to cancer-related targets .

Kinase Inhibition

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide has been investigated as a potential inhibitor of specific kinases involved in cancer progression. Kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) are critical in various signaling pathways related to tumor growth and metastasis.

Research Findings

Inhibition assays demonstrated that this compound could effectively inhibit these kinases, leading to reduced cell proliferation in vitro. The inhibition of these pathways suggests potential applications in treating cancers characterized by aberrant kinase activity .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide have shown effectiveness against certain bacterial strains. Compounds with similar structures have been noted for their ability to combat pathogens, including Mycobacterium tuberculosis.

Antimicrobial Efficacy

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact mechanisms at play .

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide is crucial for its development as a therapeutic agent. Parameters such as solubility, stability, and bioavailability are essential for determining its clinical viability.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Log P | 5.56 |

| Bioavailability | Moderate |

| Half-life | 3 hours |

The above table summarizes key pharmacokinetic parameters relevant to the compound's therapeutic application.

Wirkmechanismus

The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The molecular pathways involved in its action include signal transduction pathways, cell cycle regulation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are also investigated for their anticancer properties.

Triazolothiadiazine derivatives: These compounds have a triazole-thiadiazine core and exhibit diverse pharmacological activities, including anticancer and antimicrobial effects.

Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities with the morpholine ring.

The uniqueness of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing data from various studies and patents.

Chemical Structure

The compound features a morpholine ring, which is known for its versatility in medicinal chemistry, and a pyrimidine moiety that contributes to its biological properties. The general structure can be represented as follows:

Kinase Inhibition

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide has been identified as a potential inhibitor of several kinases, including:

- Spleen Tyrosine Kinase (SYK)

- Leucine-rich repeat kinase 2 (LRRK2)

- Myosin Light Chain Kinase (MYLK)

These kinases are implicated in various diseases, including autoimmune disorders, cancers, and neurodegenerative diseases. The inhibition of these targets suggests that this compound could be beneficial in treating conditions such as leukemia and other malignancies .

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, morpholine-benzamide derivatives have been shown to inhibit cancer cell proliferation effectively. In one study, derivatives with IC50 values lower than 1 µM were reported against human cancer cell lines such as U87MG (glioblastoma) and MCF-7 (breast cancer) .

Case Study: Morpholine Derivatives

A study evaluated various morpholine-benzamide derivatives against different human cancer cell lines. The findings indicated that specific substitutions on the morpholine ring enhanced anticancer activity. For example:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | <1.0 | U87MG |

| Compound B | <1.5 | MCF-7 |

| Compound C | <2.0 | HCT116 |

These results underscore the importance of structural modifications in enhancing biological activity .

The mechanism by which N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide exerts its effects is likely multifaceted:

- Inhibition of Protein Kinases : By blocking the activity of key kinases involved in signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds have been observed to interfere with the cell cycle, preventing proliferation.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in drug development:

- Selectivity : Studies indicate that this compound exhibits selective inhibition towards specific kinases, which may reduce off-target effects commonly associated with less selective inhibitors.

- Synergistic Effects : When combined with other chemotherapeutic agents, N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide has shown enhanced efficacy, suggesting potential for combination therapies .

Toxicological Profile

The toxicological evaluation of similar morpholine compounds suggests a favorable safety profile; however, further studies are required to establish the safety and tolerability of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide specifically.

Q & A

Basic: What are the critical steps in synthesizing N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide, and how are reaction conditions optimized?

Answer:

The synthesis involves sequential functionalization of the pyrimidine core and benzamide coupling. Key steps include:

- Cyclopropane introduction : Suzuki-Miyaura coupling with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis (THF/H₂O, 80°C) .

- Morpholino-benzamide coupling : Amide bond formation via EDC/HOBt activation in DMF at 25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Optimization focuses on solvent polarity (DMF vs. THF), temperature (50–100°C), and catalyst loading (5–10 mol% Pd) to maximize yields (60–85%) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) and carbonyl signals (δ 165–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

- Purity assessment :

- HPLC-UV : Uses a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .

- Differential scanning calorimetry (DSC) : Confirms melting point consistency (±2°C) .

Advanced: How can researchers resolve low yields during the cyclopropane functionalization step?

Answer:

Low yields often stem from steric hindrance or incomplete coupling. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .

- Ligand screening : Bulky ligands (e.g., XPhos) enhance Pd catalyst efficiency in sterically demanding reactions .

- Solvent optimization : Switching from THF to dioxane improves solubility of cyclopropyl intermediates .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

- In silico docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, PI3K). Validate with MD simulations (100 ns trajectories) to assess binding stability .

- In vitro assays :

- Kinase inhibition profiling : Broad-panel screening (Eurofins KinaseProfiler) at 1–10 µM concentrations .

- Cellular IC₅₀ : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays .

- Data reconciliation : Cross-validate computational predictions with SPR (surface plasmon resonance) for accurate Kd determination .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

Answer:

Discrepancies often arise from metabolic instability or poor absorption. Solutions include:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust logP (<3) by introducing polar groups (e.g., -OH, -OMe) .

- Permeability optimization : Use Caco-2 monolayers to assess Papp (apparent permeability). Improve bioavailability via prodrug strategies (e.g., esterification of carboxyl groups) .

- In vivo validation : Administer 10 mg/kg IV/PO in rodent models and compare AUC₀–₂₄h .

Advanced: What experimental approaches validate target engagement in complex biological systems?

Answer:

- Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins .

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment (∆Tm ≥2°C indicates engagement) .

- Knockdown/rescue experiments : siRNA-mediated target silencing in cell lines, followed by compound efficacy assessment .

Basic: How do researchers ensure reproducibility in multi-step syntheses?

Answer:

- Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels .

- Quality control (QC) checkpoints : Intermediate characterization via TLC and FTIR at each step .

- Collaborative validation : Independent replication by a second lab using identical protocols .

Advanced: What strategies mitigate off-target effects in biological assays?

Answer:

- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) at 10× IC₅₀ .

- CRISPR-Cas9 knockout models : Confirm phenotype specificity in target-deficient cell lines .

- Proteome-wide profiling : Use affinity-based proteomics (e.g., SILAC) to identify unintended interactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.